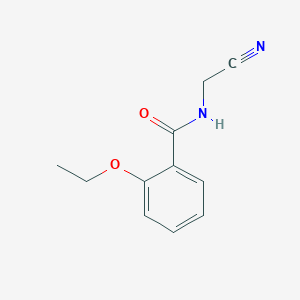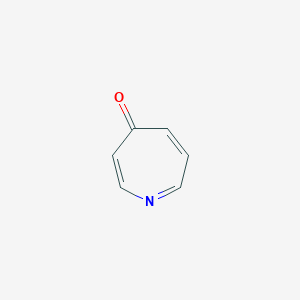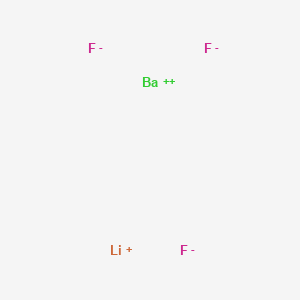
Barium lithium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium lithium fluoride is an inorganic compound with the chemical formula BaLiF3. It is a colorless solid that crystallizes in the perovskite structure. This compound is known for its unique optical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium lithium fluoride can be synthesized through several methods. One common method involves the reaction of barium fluoride (BaF2) and lithium fluoride (LiF) in a stoichiometric ratio. The reaction is typically carried out at high temperatures to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, this compound is produced using a solid-state reaction method. This involves mixing barium fluoride and lithium fluoride powders, followed by heating the mixture at elevated temperatures. The resulting product is then purified to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Barium lithium fluoride primarily undergoes ionic reactions due to the presence of fluoride ions. It can participate in substitution reactions where fluoride ions are replaced by other halide ions. Additionally, it can undergo redox reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, acids, and bases. The reactions are typically carried out in aqueous or non-aqueous solvents, depending on the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce barium chloride and lithium chloride .
Scientific Research Applications
Barium lithium fluoride has several scientific research applications:
Optical Materials: It is used in the development of optical materials due to its high transparency in the ultraviolet to infrared range.
Solid-State Nuclear Clocks: Thorium-doped this compound crystals are being explored as potential materials for solid-state nuclear clocks.
Battery Technology: It is also investigated for use in lithium-ion batteries as a potential anode material.
Mechanism of Action
The mechanism of action of barium lithium fluoride in its various applications is primarily based on its ionic and electronic properties. In optical applications, its high transparency and low refractive index make it suitable for use in lenses and other optical components. In solid-state nuclear clocks, the thorium-doped crystals exhibit unique nuclear transitions that are useful for precise timekeeping .
Comparison with Similar Compounds
Similar Compounds
Barium Fluoride (BaF2): Similar to barium lithium fluoride, barium fluoride is used in optical applications due to its high transparency and resistance to radiation.
Lithium Fluoride (LiF): Lithium fluoride is known for its high ionic conductivity and is used in battery technology.
Uniqueness
This compound is unique due to its combination of properties from both barium fluoride and lithium fluoride. It offers high transparency, good ionic conductivity, and the ability to form stable crystals, making it suitable for a wide range of applications .
Properties
CAS No. |
239475-23-1 |
|---|---|
Molecular Formula |
BaF3Li |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
lithium;barium(2+);trifluoride |
InChI |
InChI=1S/Ba.3FH.Li/h;3*1H;/q+2;;;;+1/p-3 |
InChI Key |
NXEFKYQFCUFLNF-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[F-].[F-].[F-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


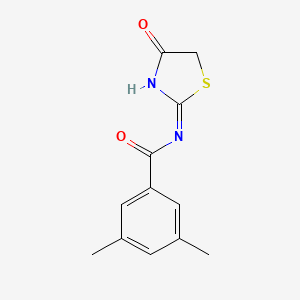
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)



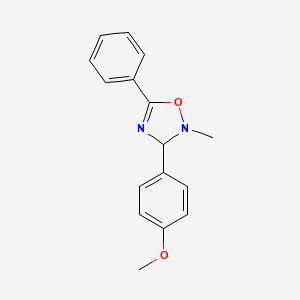
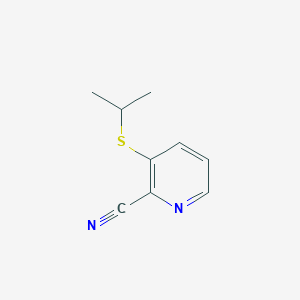

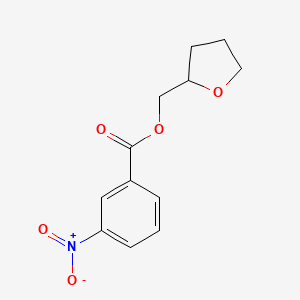
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)


